molecular formula C25H22ClN3O4S2 B12135351 3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12135351
M. Wt: 528.0 g/mol
InChI Key: UGPDYSLJRNCZBN-STZFKDTASA-N
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Description

The compound 3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative featuring a (5Z)-configured exocyclic double bond, a 3-chloro-4-propoxyphenyl-substituted pyrazole core, and a propanoic acid side chain. Its molecular formula is C25H21ClN3O4S2, with a molecular weight of approximately 526.0 g/mol .

Properties

Molecular Formula

C25H22ClN3O4S2

Molecular Weight

528.0 g/mol

IUPAC Name

3-[(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C25H22ClN3O4S2/c1-2-12-33-20-9-8-16(13-19(20)26)23-17(15-29(27-23)18-6-4-3-5-7-18)14-21-24(32)28(25(34)35-21)11-10-22(30)31/h3-9,13-15H,2,10-12H2,1H3,(H,30,31)/b21-14-

InChI Key

UGPDYSLJRNCZBN-STZFKDTASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)Cl

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring's substituents significantly influence electronic and steric properties:

  • Target Compound : 3-Chloro-4-propoxyphenyl group. The chloro atom is electron-withdrawing, while the propoxy group introduces lipophilicity .
  • Compound 13c (): 4-Methoxyphenyl.
  • Compound 13k (): 3,5-Difluorophenyl. Fluorine atoms enhance metabolic stability and membrane permeability via hydrophobic interactions .
  • Compound 13f (): 4-Nitrophenyl.

Thiazolidinone Substituent Modifications

Variations in the thiazolidinone side chain alter solubility and binding affinity:

  • Target Compound: Propanoic acid. The carboxylic acid group enables ionization at physiological pH, enhancing water solubility and protein interaction via hydrogen bonds .
  • BH36312 (): 3-Methoxypropyl. A non-ionizable, lipophilic substituent likely improves blood-brain barrier penetration but reduces aqueous solubility .
  • BH36315 (): 2-Methylpropyl.
  • Compound in : Acetic acid. A shorter carboxylic acid chain may reduce steric hindrance but offer weaker hydrogen-bonding capacity compared to propanoic acid .

Physicochemical Properties

Compound Substituent (Pyrazole) Thiazolidinone Substituent Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-Chloro-4-propoxyphenyl Propanoic acid N/A 526.0 Cl, OPr, COOH, C=S, C=O
13c () 4-Methoxyphenyl 3-Phenylpropanoic acid 122–124 ~470 OMe, COOH, C=S, C=O
13k () 3,5-Difluorophenyl 3-Phenylpropanoic acid 114–116 470.2 F, COOH, C=S, C=O
BH36312 () 3-Chloro-4-propoxyphenyl 3-Methoxypropyl N/A 528.1 Cl, OPr, OMe, C=S, C=O
Compound 4-Ethoxy-2-methylphenyl Acetic acid N/A ~490 OEt, Me, COOH, C=S, C=O

Biological Activity

The compound 3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (CAS Number: 623939-95-7) is a complex organic molecule characterized by a thiazolidinone core and a pyrazole moiety. Its intricate structure suggests potential pharmacological properties, making it an interesting candidate for medicinal chemistry research. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClN3O4S2C_{24}H_{20}ClN_3O_4S_2, with a molecular weight of approximately 514.0 g/mol. The structure features multiple functional groups, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC24H20ClN3O4S2
Molecular Weight514.0 g/mol
IUPAC Name2-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
InChI KeyWZMCYMCNNYJVNA-NDENLUEZSA-N

Biological Activity Overview

Compounds containing thiazolidinone and pyrazole structures have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives show effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Certain compounds have demonstrated the ability to inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : These compounds may reduce inflammation through modulation of inflammatory pathways.

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The thione group in the thiazolidinone structure can participate in nucleophilic attacks, while the pyrazole moiety may engage in electrophilic substitution reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Synthesis

The synthesis of 3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves several key steps:

  • Formation of the Pyrazole Ring : This involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Thiazolidinone Ring : This can be achieved through cyclization reactions involving thioketones or thioesters.
  • Final Coupling Reaction : The target compound is formed by coupling the intermediate products under optimized conditions.

Antimicrobial Studies

A study evaluated the antimicrobial activity of various thiazolidinone derivatives, including those similar to our compound. Results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Anticancer Activity

Research has shown that compounds with pyrazole and thiazolidinone structures can induce apoptosis in cancer cells. A specific derivative demonstrated cytotoxic effects on breast cancer cell lines, with IC50 values indicating strong anti-tumor activity .

Q & A

Q. What synthetic routes are most effective for producing this compound with high purity?

The compound is synthesized via multi-step reactions, including:

  • Pyrazole ring formation : Hydrazine derivatives react with carbonyl compounds under acidic/basic conditions (e.g., acetic acid/sodium acetate) to form the pyrazole core .
  • Thiazolidinone ring cyclization : Thioketones or thioesters undergo cyclization with intermediates (e.g., 3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazole derivatives) using catalysts like Knoevenagel conditions .
  • Coupling reactions : Final assembly involves refluxing intermediates in ethanol or dichloromethane, yielding the target compound. Optimal purity (>95%) is achieved via column chromatography or recrystallization .

Q. Key Reaction Conditions :

  • Temperature : 60–100°C for cyclization steps.
  • Catalysts : Sodium acetate for Knoevenagel condensations.
  • Yields : 48–83% depending on substituents and purification methods .

Q. How can structural elucidation be performed to confirm the Z-configuration of the exocyclic double bond?

The (5Z)-configuration is confirmed using:

  • Nuclear Magnetic Resonance (NMR) : Coupling constants (J) between H-5 and the methylidene proton typically range from 10–12 Hz, consistent with a trans arrangement in Z-isomers .
  • Infrared (IR) Spectroscopy : C=S stretches at 1230–1250 cm⁻¹ and C=O at 1700–1720 cm⁻¹ validate the thiazolidinone ring .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and molecular packing .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Enzyme Inhibition :
    • α-Amylase/Urease Inhibition : Measure IC₅₀ values using colorimetric assays (e.g., DNSA method for α-amylase). Similar compounds show IC₅₀ values of 10–50 µM .
    • Kinase Assays : ATP-binding assays with recombinant enzymes (e.g., EGFR tyrosine kinase).
  • Antimicrobial Screening : Microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) with MIC values reported .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Modification :
    • Replace the 3-chloro-4-propoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
    • Vary the propanoic acid chain length to alter solubility and target binding .
  • Biological Testing :
    • Compare IC₅₀ values across analogs to identify critical substituents. For example, fluorinated derivatives (e.g., 3,5-difluorophenyl) enhance enzyme inhibition .

Q. How should contradictory data on biological activity between studies be resolved?

  • Experimental Replication : Validate assays under standardized conditions (e.g., pH, temperature, cell lines).
  • Meta-Analysis : Compare datasets using tools like molecular docking to identify binding mode inconsistencies. For example, conflicting α-amylase inhibition results may arise from assay pH differences affecting protonation states .
  • Orthogonal Assays : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies optimize bioavailability for in vivo studies?

  • Prodrug Design : Esterify the propanoic acid group to improve membrane permeability. Hydrolysis in vivo regenerates the active form .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and sustained release.
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS. Similar thiazolidinone derivatives exhibit t₁/₂ of 4–6 hours in rodent models .

Q. How can computational methods predict off-target interactions?

  • Molecular Docking : Screen against databases (e.g., PDB, ChEMBL) to identify potential off-targets like cyclooxygenase-2 (COX-2) or PPAR-γ .
  • Machine Learning : Train models on thiazolidinone datasets to predict toxicity (e.g., hepatotoxicity risk) .

Q. What analytical techniques resolve degradation products under physiological conditions?

  • HPLC-MS/MS : Monitor stability in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Major degradation pathways include hydrolysis of the thioxo group .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to identify degradation hotspots .

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